molecular formula C6H13N B1357597 (Cyclobutylmethyl)(methyl)amine CAS No. 67579-87-7

(Cyclobutylmethyl)(methyl)amine

Cat. No. B1357597
CAS RN: 67579-87-7
M. Wt: 99.17 g/mol
InChI Key: DFDDLFCSYLTQBP-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)(methyl)amine is a chemical compound with the molecular formula C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da . The IUPAC name for this compound is N-(cyclobutylmethyl)-N-methylamine .


Synthesis Analysis

The synthesis of amines like (Cyclobutylmethyl)(methyl)amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed .


Molecular Structure Analysis

The molecular structure of (Cyclobutylmethyl)(methyl)amine can be represented by the InChI code: 1S/C6H13N.ClH/c1-7-5-6-3-2-4-6;/h6-7H,2-5H2,1H3;1H . This indicates that the compound consists of a cyclobutyl group and a methyl group attached to a nitrogen atom .


Chemical Reactions Analysis

Amines like (Cyclobutylmethyl)(methyl)amine can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes . The specific reactions that (Cyclobutylmethyl)(methyl)amine undergoes would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

(Cyclobutylmethyl)(methyl)amine has a density of 0.8±0.1 g/cm3, a boiling point of 116.1±8.0 °C at 760 mmHg, and a vapor pressure of 18.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.4±3.0 kJ/mol and a flash point of 15.6±9.3 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

1. Radiotracer Synthesis for PET Imaging

In the field of positron emission tomography (PET) imaging, [11C]Methylation is a principal labeling strategy for developing PET radiotracers. A novel radiomethylation technique involving cyclotron-produced 11CO2 has been utilized to synthesize various radiolabeled compounds, including those used in Alzheimer's disease studies (Liger et al., 2015).

2. Synthesis of Antimicrobial and Cytotoxic Compounds

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrated significant antibacterial and cytotoxic activities. These compounds were synthesized through a process involving cycloaddition and N-methylation, showcasing the importance of cyclobutylmethyl(methyl)amine derivatives in medicinal chemistry (Noolvi et al., 2014).

3. Characterization of Platinum(II) Complexes

Research on platinum(II) complexes with various amines, including cyclobutylamine and its derivatives, has been conducted. These complexes, characterized primarily through 195 Pt NMR spectroscopy, contribute to the understanding of inorganic compounds and their potential applications in fields like catalysis and materials science (Rochon et al., 1993).

4. Development of Reductive Amination Methods

The synthesis of N-methyl- and N-alkylamines, important in both research and industrial production, has been improved using cost-effective, earth-abundant metal-based catalysts. This innovative reductive amination protocol highlights the versatility of cyclobutylmethyl(methyl)amine derivatives in the synthesis of various amines and amino acid derivatives (Senthamarai et al., 2018).

5. Methods for Direct N-Monomethylation

Research has been focused on the direct N-monomethylation of aromatic primary amines, using methanol as a methylating agent. This process is crucial for the synthesis of various cyclobutylmethyl(methyl)amine derivatives, demonstrating the significance of these compounds in synthetic organic chemistry (Li et al., 2012).

6. Development of New Protecting Groups for Amines

The development of the (1-methyl)cyclopropyl carbamate (MPoc) group represents an advancement in the field of amine protection. This group, resistant to various conditions, has been used to protect amines like cyclobutylmethyl(methyl)amine, indicating its utility in complex organic syntheses (Snider & Wright, 2011).

Safety and Hazards

(Cyclobutylmethyl)(methyl)amine can be harmful if swallowed and can cause skin and eye irritation . It is also toxic to aquatic life . Precautions should be taken to avoid release to the environment, and protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

The field of C-H functionalization, which often involves amines like (Cyclobutylmethyl)(methyl)amine, is rapidly expanding . Recent developments in this field include the use of transient directing groups, which allow for more efficient and mechanistically intriguing dual catalytic methods . This suggests that (Cyclobutylmethyl)(methyl)amine and similar compounds may have important roles to play in future research and applications.

properties

IUPAC Name

1-cyclobutyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-7-5-6-3-2-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDDLFCSYLTQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600411
Record name 1-Cyclobutyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67579-87-7
Record name 1-Cyclobutyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclobutylmethyl)(methyl)amine
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